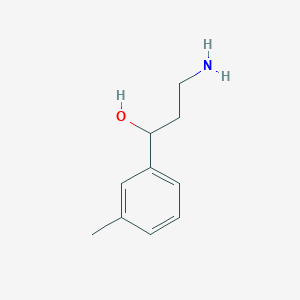

3-Amino-1-(3-methylphenyl)propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-(3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, heat | 3-Amino-1-(3-methylphenyl)propan-1-one | Partial oxidation to ketone |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 3-Amino-1-(3-methylphenyl)propanal | Over-oxidation to aldehyde possible |

| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | 3-Amino-1-(3-methylphenyl)propan-1-one | Selective ketone formation |

The methyl group on the phenyl ring mildly deactivates the aromatic system via inductive effects, reducing susceptibility to electrophilic attack during oxidation.

Reduction Reactions

The amino group can participate in reductive transformations:

The primary amine resists further reduction under typical conditions, but harsh agents like LiAlH₄ may cleave C-N bonds.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Steric hindrance from the 3-methylphenyl group may slow reaction kinetics compared to unsubstituted analogs.

Cyclization and Condensation

The compound participates in intramolecular reactions:

-

Lactam Formation : Reacts with dicarboxylic anhydrides (e.g., succinic anhydride) under basic conditions to form five-membered lactams, leveraging the proximity of -NH₂ and -OH groups.

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., formaldehyde) to form imines, useful in coordination chemistry.

Comparative Reactivity with Structural Analogs

Key differences arise from substituent positioning and electronic effects:

| Compound | Oxidation Rate | Substitution Site | Unique Feature |

|---|---|---|---|

| 3-Amino-1-phenylpropan-1-ol | Faster | Para to phenyl | No methyl hindrance |

| 3-Amino-1-(4-methylphenyl)propan-1-ol | Slower | Ortho to methyl | Increased steric bulk |

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | Moderate | Meta to Cl | Electron-withdrawing Cl |

Mechanistic Insights

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-Amino-1-(3-methylphenyl)propan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis. It can participate in several types of reactions:

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitutions to form amides or other derivatives.

- Reduction Reactions : The hydroxyl group may be oxidized to yield ketones or aldehydes, while the amino group can be reduced to form secondary or tertiary amines.

This compound's ability to undergo multiple reactions enhances its utility in creating specialty chemicals and intermediates for industrial applications .

Biological Applications

Precursor for Biologically Active Compounds

In biological research, this compound is investigated as a precursor for various biologically active compounds. Its interactions with biological targets are of particular interest due to its functional groups:

- Mechanism of Action : The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This property suggests potential roles in pharmacological applications .

Pharmaceutical Development

The compound has been explored for its potential therapeutic properties, particularly in drug development. It has been identified as a key intermediate in synthesizing several pharmaceuticals, including antidepressants like duloxetine and fluoxetine. The ability to produce optically active derivatives further enhances its relevance in medicinal chemistry .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals. Its role as an intermediate allows for the efficient synthesis of various chemical products, which are essential in manufacturing processes across different industries .

作用机制

The mechanism of action of 3-Amino-1-(3-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

3-(Methylamino)-1-phenylpropan-1-ol: Similar structure but with a methylamino group instead of an amino group.

3-Amino-1-phenylpropan-1-ol: Lacks the methyl group on the phenyl ring.

3-Amino-1-(4-methylphenyl)propan-1-ol: The methyl group is positioned differently on the phenyl ring

Uniqueness

3-Amino-1-(3-methylphenyl)propan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups on the propane chain and the methyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

生物活性

3-Amino-1-(3-methylphenyl)propan-1-ol, a compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

The presence of both an amino group and a hydroxyl group in its structure allows for various interactions with biological targets, including enzymes and receptors.

This compound functions primarily through:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes, influencing metabolic pathways and signal transduction.

- Receptor Interaction : It may act as a ligand for various receptors, which can lead to altered physiological responses.

These interactions are critical for understanding its potential therapeutic applications, particularly in neuropharmacology and cancer treatment.

Antimicrobial Properties

Research indicates that derivatives of 3-amino compounds exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 11 | 6 |

| S. aureus | 14 | 12 |

| P. aeruginosa | 10 | 8 |

These findings suggest that modifications to the amino compound can enhance its antimicrobial efficacy .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have indicated potential benefits in modulating pathways associated with mood disorders and neurodegenerative diseases. For example:

- Case Study : A study involving animal models demonstrated that administration of 3-amino derivatives resulted in improved cognitive function and reduced depressive-like behaviors .

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Drug Development : Its properties make it a suitable candidate for developing new therapeutic agents targeting specific diseases.

- Biochemical Probes : The compound can serve as a biochemical probe in research to study enzyme-substrate interactions and receptor functions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Research has shown promising results against multiple pathogens, indicating its potential use as an antimicrobial agent.

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may help mitigate damage in neurodegenerative conditions.

- Synthesis and Modification : Various synthetic routes have been explored to enhance the efficacy and selectivity of the compound for specific biological targets .

属性

IUPAC Name |

3-amino-1-(3-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHHNFMBRWNWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。